9-Anthracenemethanol

描述

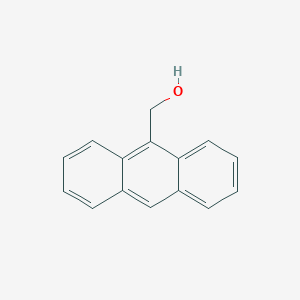

Structure

3D Structure

属性

IUPAC Name |

anthracen-9-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJNNHDZTLRSGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049221 | |

| Record name | 9-Anthracenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS] | |

| Record name | 9-Anthracenemethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20134 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000005 [mmHg] | |

| Record name | 9-Anthracenemethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20134 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1468-95-7 | |

| Record name | 9-Anthracenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1468-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Hydroxymethylanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001468957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Anthracenemethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Anthracenemethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Anthracenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-anthracenemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-ANTHRYLMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N7UVX2HLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 9-Anthracenemethanol from 9-Anthracenecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 9-anthracenemethanol, a valuable building block in organic synthesis, particularly relevant in the development of novel therapeutics and functional materials. The primary route to this alcohol is through the reduction of 9-anthracenecarboxaldehyde, a well-established and efficient transformation. This document details the underlying reaction mechanism, provides explicit experimental protocols for both the precursor and the final product, and presents quantitative data and characterization details to support researchers in their synthetic endeavors.

Introduction

This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon, featuring a hydroxymethyl group at the 9-position.[1] This functional group provides a reactive handle for a variety of chemical transformations, making it a crucial intermediate in the synthesis of more complex molecules. The most common and efficient method for the preparation of this compound is the reduction of its corresponding aldehyde, 9-anthracenecarboxaldehyde.[1][2] This guide will focus on the widely used and reliable method employing sodium borohydride (B1222165) as the reducing agent.

Reaction Mechanism and Pathway

The synthesis of this compound from 9-anthracenecarboxaldehyde is a classic example of a carbonyl reduction. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the aldehyde.

Reaction Pathway Diagram:

Caption: General reaction pathway for the reduction of 9-anthracenecarboxaldehyde.

The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the carbonyl carbon of 9-anthracenecarboxaldehyde. This results in the formation of an alkoxide intermediate, which is subsequently protonated by the solvent (typically an alcohol or water added during workup) to yield the final product, this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the starting material, 9-anthracenecarboxaldehyde, and its subsequent reduction to this compound.

Synthesis of 9-Anthracenecarboxaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds like anthracene.[3]

Experimental Workflow:

Caption: Workflow for the synthesis of 9-anthracenecarboxaldehyde.

Procedure:

In a 2-liter round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, place 35 g (0.26 mole) of N-methylformanilide, 35 g (0.23 mole) of phosphorus oxychloride, 20 ml of o-dichlorobenzene, and 22.5 g (0.13 mole) of anthracene.[4] The mixture is heated on a steam bath with stirring to 90–95°C over 20 minutes. The heating is continued for 1 hour.[4] After cooling, a solution of 140 g of crystalline sodium acetate in 250 ml of water is added. The o-dichlorobenzene and most of the methylaniline are removed by steam distillation. The residual oil solidifies upon cooling. The solid is broken up and washed by decantation with two 100-ml portions of 6 N hydrochloric acid and then thoroughly with water. The crude solid is recrystallized from 50 ml of hot glacial acetic acid. The bright yellow crystals of 9-anthracenecarboxaldehyde are collected by suction filtration and washed with 30 ml of methanol.[4]

Quantitative Data for 9-Anthracenecarboxaldehyde Synthesis:

| Parameter | Value | Reference |

| Yield | 77-84% | [4] |

| Melting Point | 104.5–105°C | [4] |

| Appearance | Bright yellow solid | [3] |

Synthesis of this compound via Reduction

The reduction of 9-anthracenecarboxaldehyde to this compound is efficiently achieved using sodium borohydride in an appropriate solvent.[1][5]

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Procedure:

To a solution of 9-anthracenecarboxaldehyde (1 equivalent) in tetrahydrofuran (THF) (10 volumes), add sodium borohydride (1.2 equivalents) portion-wise at 0°C.[6] The reaction mixture is then stirred at room temperature for 4 hours, with the progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride or 1N HCl at 0°C and stirred for 2 hours. The resulting mixture is extracted twice with dichloromethane (B109758) (DCM). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product.[6] The crude this compound is then purified by recrystallization from a suitable solvent, such as hot methanol.

Quantitative Data for this compound Synthesis:

| Parameter | Value | Reference |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [1][5] |

| Solvent | Tetrahydrofuran (THF) or Ethanol | [1][5] |

| Temperature | Room Temperature | [1] |

| Purity (typical) | >97% | [7] |

| Melting Point | 160-164°C | [1] |

| Appearance | Yellow crystalline powder | [1] |

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Spectroscopic Data:

| Technique | Key Data |

| ¹H NMR | Spectral data available from various sources.[8][9][10] |

| ¹³C NMR | Spectral data available from various sources.[8][11] |

| FT-IR | The chemical structure can be confirmed by FT-IR spectroscopy.[10] |

| Mass Spec. | Molecular Weight: 208.26 g/mol .[1] |

Conclusion

The synthesis of this compound from 9-anthracenecarboxaldehyde via sodium borohydride reduction is a robust and high-yielding method suitable for laboratory and potential scale-up applications. This guide provides the necessary detailed protocols and data to enable researchers to successfully synthesize and characterize this important chemical intermediate for their research and development needs. The straightforward nature of the synthesis, coupled with the versatility of the product, ensures its continued relevance in the field of organic chemistry and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Anthracene-9-carbaldehyde - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. scbt.com [scbt.com]

- 8. This compound | C15H12O | CID 73848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound(1468-95-7) 1H NMR spectrum [chemicalbook.com]

- 10. polymersource.ca [polymersource.ca]

- 11. This compound(1468-95-7) 13C NMR spectrum [chemicalbook.com]

Chemical and physical properties of 9-Anthracenemethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, experimental protocols, and key applications of 9-Anthracenemethanol. This versatile aromatic alcohol is a crucial building block in organic synthesis and finds applications in materials science and as a fluorescent probe.

Core Chemical and Physical Properties

This compound is a derivative of anthracene (B1667546) featuring a hydroxymethyl group at the 9-position.[1] It typically appears as a yellow crystalline powder or a colorless to light yellow solid.[2][3][4]

General and Physical Properties

The fundamental physical and chemical identifiers for this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₂O | [2][5] |

| Molecular Weight | 208.26 g/mol | [2][5][6] |

| CAS Number | 1468-95-7 | [2][5] |

| Appearance | Yellow crystalline powder | [2][3] |

| Melting Point | 160 - 165 °C | [3][6] |

| Boiling Point | 371 °C (estimated) | [2] |

| Density | ~1.3 g/cm³ | [2] |

| InChI Key | JCJNNHDZTLRSGN-UHFFFAOYSA-N | [5][7] |

| SMILES | OCc1c2ccccc2cc3ccccc13 | [5][7] |

Solubility and Stability

The solubility and stability of this compound are critical for its use in various experimental setups.

| Property | Details | Reference(s) |

| Water Solubility | Insoluble | [2] |

| Organic Solubility | Soluble in chloroform (B151607) (20 mg/mL), hot methanol, and other common organic solvents. | [1][6][7] |

| Stability | Stable under normal temperatures and pressures. | [2][4] |

| Incompatibilities | Strong oxidizing agents. | [2][4] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. | [2][6] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectroscopy Type | Key Features | Reference(s) |

| ¹H NMR | Spectra available for confirmation of chemical structure. | [5][8][9] |

| IR | Conforms to the expected structure, with characteristic peaks for the hydroxyl group and aromatic rings. | [3][5][10] |

| Mass Spec | GC-MS data available, showing the molecular ion peak corresponding to its molecular weight. | [5][10] |

| Fluorescence | Exhibits intense fluorescence in solution, which is a key property for its application as a probe. The fluorescence can be quenched by certain molecules like nitroaromatics. | [11][12] |

Experimental Protocols

Detailed methodologies for key reactions and analyses involving this compound are provided below.

Synthesis of this compound

This compound can be synthesized via the reduction of 9-anthracenecarboxaldehyde.[1][13]

Materials:

-

9-Anthracenecarboxaldehyde

-

Sodium borohydride (B1222165)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve 9-anthracenecarboxaldehyde in THF in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution.

-

Allow the reaction to proceed until completion, monitoring by Thin Layer Chromatography (TLC).

-

Quench the reaction carefully with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Diels-Alder Reaction with N-methylmaleimide

This reaction demonstrates the utility of this compound as a diene in cycloaddition reactions, which can be performed in water.[14]

Materials:

-

This compound (100 mg)

-

N-methylmaleimide (160 mg)

-

Water (50 ml)

Procedure:

-

Combine 100 mg of this compound and 50 ml of water in a 100 ml round-bottom flask equipped with a magnetic stirrer.[14]

-

Add 160 mg of N-methylmaleimide to the flask.[14]

-

Attach a reflux condenser and heat the mixture to reflux for approximately 1 hour.[14]

-

Monitor the progress of the reaction using TLC with an eluent of ethyl acetate/hexane (1:1).[14]

-

Once the reaction is complete, cool the flask in an ice bath until a white solid precipitates.[14]

-

Filter the solid using a Hirsch funnel, dry it, and weigh it to determine the yield.[14]

-

Characterize the product by determining its melting point.[14]

Time-Resolved Fluorescence Spectroscopy

This protocol outlines the measurement of the fluorescence lifetime of this compound, a key parameter for its application as a fluorescent probe. A related compound, 9-Ethylanthracene, is used here as a detailed example.[15]

Materials:

-

9-Ethylanthracene (or this compound)

-

Spectroscopic grade solvents (e.g., cyclohexane)

Procedure:

-

Sample Preparation: Prepare a stock solution of the fluorophore in the chosen solvent. Dilute the stock solution to a final concentration in the micromolar range (e.g., 1-10 µM) to ensure the absorbance at the excitation wavelength is below 0.1, preventing inner filter effects.[15]

-

Degassing (Optional): To remove dissolved oxygen which can quench fluorescence, degas the solution by bubbling with an inert gas like nitrogen or argon for 10-15 minutes.[15]

-

Instrumentation Setup: Use a time-correlated single-photon counting (TCSPC) system. The excitation source should be a pulsed laser or LED with a wavelength strongly absorbed by the sample.

-

Data Acquisition:

-

Measure the instrument response function (IRF) using a scattering solution (e.g., a colloidal silica (B1680970) solution).

-

Record the fluorescence decay of the sample solution under the same conditions.

-

-

Data Analysis:

Applications in Research and Development

This compound is a versatile compound with numerous applications stemming from its unique structure.[16] It serves as a vital intermediate for pharmaceuticals, a precursor for dyes, and a building block in organic synthesis and material science.[11][17]

Caption: Key application areas of this compound.

Its role as a starting material is diverse. For instance, it is used to prepare 9-anthracenylmethyl-1-piperazinecarboxylate, a reagent for determining isocyanates via HPLC.[4][7] It also acts as an initiator in the ring-opening polymerization of lactones and is a precursor for polymer-supported anthracene, which can act as a dienophile scavenger.[4][7] In drug development, its anthracene core is a valuable scaffold for creating complex pharmaceutical compounds.[11][17]

Reaction Workflow Example

The following diagram illustrates a typical experimental workflow starting from the synthesis of this compound and its subsequent use in a Diels-Alder reaction, a common application for this compound.[6][14]

Caption: Synthesis and subsequent Diels-Alder reaction workflow.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound(1468-95-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 181870250 [thermofisher.com]

- 4. This compound | 1468-95-7 [chemicalbook.com]

- 5. This compound | C15H12O | CID 73848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. This compound 97 1468-95-7 [sigmaaldrich.com]

- 8. This compound(1468-95-7) 1H NMR spectrum [chemicalbook.com]

- 9. polymersource.ca [polymersource.ca]

- 10. This compound [webbook.nist.gov]

- 11. Page loading... [guidechem.com]

- 12. chalcogen.ro [chalcogen.ro]

- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 14. chemistry-online.com [chemistry-online.com]

- 15. benchchem.com [benchchem.com]

- 16. This compound | High-Purity Reagent for Research [benchchem.com]

- 17. nbinno.com [nbinno.com]

Spectroscopic Profile of 9-Anthracenemethanol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 9-Anthracenemethanol (CAS 1468-95-7), a key derivative of anthracene (B1667546) used in various chemical applications, from the synthesis of polymers to Diels-Alder reactions.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for researchers in organic synthesis, materials science, and drug development.

Quantitative Spectroscopic Data

The structural information of this compound is elucidated through various spectroscopic techniques. The data presented below has been compiled from publicly available spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. The spectrum for this compound is characterized by distinct signals in the aromatic and aliphatic regions.[2]

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment (Proton) |

| 8.56 | H-10 |

| 8.48 | H-1, H-8 |

| 8.08 | H-4, H-5 |

| 7.58 | H-2, H-7 |

| 7.52 | H-3, H-6 |

| 5.47 | -CH₂- |

| 5.38 | -OH |

Data sourced from ChemicalBook.[2]

¹³C NMR (Carbon-13 NMR) Data: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Aromatic carbons typically resonate in the 120-150 ppm range.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Tentative Assignment (Carbon) |

| ~131.5 | Quaternary C (C-4a, C-8a, C-9a, C-10a) |

| ~129.0 | Aromatic CH |

| ~128.5 | Quaternary C (C-9) |

| ~126.5 | Aromatic CH |

| ~125.5 | Aromatic CH |

| ~124.0 | Aromatic CH |

| ~57.0 | -CH₂OH |

Note: Specific peak assignments for ¹³C NMR of this compound are not consistently available across databases. The chemical shifts provided are representative values from available spectra.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

Table 3: Characteristic IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-3400 (broad) | O-H stretch | Alcohol (-OH) |

| ~3050 | C-H stretch | Aromatic C-H |

| ~1625, ~1520, ~1450 | C=C stretch | Aromatic Ring |

| ~1000 | C-O stretch | Primary Alcohol (C-O) |

| ~730-790 | C-H bend (out-of-plane) | Aromatic C-H |

Note: Peak positions are approximate and sourced from typical values and available spectra from the NIST Chemistry WebBook and other databases.[4]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, particularly the conjugated π-system of the anthracene core. The characteristic absorption pattern of the anthracene moiety is sensitive to substitution and its environment, making UV-Vis a useful tool for monitoring reactions like the [4+4] cycloaddition.[5]

Table 4: UV-Vis Absorption Data for this compound

| λ_max_ (nm) | Solvent |

| ~254, 340, 357, 376 | Ethanol (B145695) |

Note: The absorption maxima are characteristic of the anthracene chromophore. Data is based on typical spectra for anthracene derivatives.[1]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented.

NMR Sample Preparation and Acquisition

-

Sample Preparation : Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.

-

Solvent Addition : Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the vial.

-

Dissolution : Gently vortex or sonicate the mixture until the sample is fully dissolved.

-

Transfer : Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube, ensuring no solid particles are transferred. The final liquid height should be approximately 4-5 cm.

-

Acquisition : Insert the NMR tube into the spectrometer. The experiment involves locking onto the deuterium (B1214612) signal of the solvent, shimming the magnetic field to optimize homogeneity, tuning the probe to the desired nucleus (¹H or ¹³C), and acquiring the data using appropriate pulse sequences and parameters (e.g., number of scans, relaxation delay).

IR Spectrum Acquisition (ATR-FTIR)

-

Instrument Background : Ensure the Attenuated Total Reflectance (ATR) crystal surface is clean. Run a background scan to record the spectrum of the empty crystal, which will be subtracted from the sample spectrum.

-

Sample Application : Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Pressure Application : Use the instrument's pressure arm to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.

-

Data Acquisition : Collect the IR spectrum. The instrument records an interferogram, which is then converted to a spectrum via a Fourier Transform (FT).

-

Cleaning : After analysis, retract the pressure arm and thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.

UV-Vis Spectrum Acquisition

-

Sample Preparation : Prepare a dilute stock solution of this compound in a UV-transparent solvent (e.g., ethanol or cyclohexane). From this stock, prepare a final solution in a quartz cuvette with a concentration that results in a maximum absorbance between 0.5 and 1.5 AU.

-

Baseline Correction : Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and run a baseline correction across the desired wavelength range (e.g., 200-500 nm).

-

Sample Measurement : Replace the blank cuvette with the cuvette containing the this compound solution.

-

Data Acquisition : Scan the sample over the same wavelength range. The instrument will automatically subtract the solvent baseline, yielding the absorbance spectrum of the analyte.

Visualization of Spectroscopic Workflows

The following diagrams illustrate the general workflow of spectroscopic analysis and the logical relationship between different spectroscopic methods and the structural information they provide.

Caption: General workflow for spectroscopic analysis.

Caption: Relationship between spectroscopic techniques and structural information.

References

A Comprehensive Technical Guide to the Solubility of 9-Anthracenemethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 9-Anthracenemethanol, a key intermediate in organic synthesis and material science. Understanding its behavior in various organic solvents is critical for its application in drug development, chemical manufacturing, and research. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents visual workflows to aid in experimental design and comprehension.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The process of dissolution involves the breaking of intermolecular forces within the solute and the solvent, and the formation of new solute-solvent interactions. The overall energy change of this process determines the extent of solubility. Factors such as temperature, pressure, and the presence of impurities can also significantly influence solubility.

Quantitative and Qualitative Solubility of this compound

Quantitative solubility data for this compound is not extensively available in the public domain. However, existing data provides valuable insights into its behavior in select solvents.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility |

| Chloroform | Not Specified | 20 mg/mL[1] |

| Methanol | Not Specified | 50 mg/mL |

Note: The temperature for the quantitative data was not specified in the source material.

Qualitative descriptions from various chemical suppliers indicate that this compound is "soluble in ordinary organic solvents" and specifically "soluble in hot methanol".[2][3][4][5][6] This suggests that increasing the temperature can enhance its solubility in polar protic solvents like methanol.

Insights from the Parent Compound: Anthracene (B1667546)

Due to the limited quantitative data for this compound, examining the solubility of its parent compound, anthracene, can provide valuable qualitative predictions. The addition of a hydroxymethyl group in this compound is expected to increase its polarity and potential for hydrogen bonding compared to anthracene, likely leading to higher solubility in polar solvents.

Table 2: Quantitative Solubility of Anthracene

| Solvent | Temperature (°C) | Solubility (g/kg of solvent) |

| Ethanol | 16 | 0.76[7] |

| Ethanol | 19.5 | 19[7] |

| Ethanol | 25 | 3.28[7] |

| Methanol | 19.5 | 18[7] |

| Hexane | Not Specified | 3.7[7] |

The data for anthracene shows a clear dependence on temperature and the nature of the solvent.[7]

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The following is a detailed protocol for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature using the reliable and commonly employed gravimetric method.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum oven

-

Desiccator

Step-by-Step Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and temperature.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed in the thermostatic bath for a short period to let the excess solid settle.

-

Carefully withdraw a known volume or mass of the supernatant (the clear liquid phase) using a pre-heated or temperature-equilibrated syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Place the evaporation dish containing the filtered solution in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven is preferred as it allows for solvent removal at a lower temperature.

-

-

Drying and Weighing:

-

Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature and prevent moisture absorption.

-

Weigh the dish containing the dried this compound residue on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained, indicating that all the solvent has been removed.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the dish minus the initial tare mass of the empty dish.

-

The mass of the solvent in the filtered aliquot can be determined by subtracting the mass of the dissolved solute from the total mass of the filtered solution (if the initial sample was weighed) or calculated from the volume and density of the solvent.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Visualizing the Process and Influencing Factors

To further clarify the experimental workflow and the theoretical underpinnings of solubility, the following diagrams are provided.

References

- 1. 9-アントラセンメタノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 1468-95-7 [chemicalbook.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. This compound CAS#: 1468-95-7 [m.chemicalbook.com]

- 7. Anthracene - Wikipedia [en.wikipedia.org]

Unveiling the Solid-State Architecture of 9-Anthracenemethanol: A Technical Guide

For Immediate Release

Palo Alto, CA – A comprehensive technical guide detailing the crystal structure of 9-Anthracenemethanol (C₁₅H₁₂O) is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the molecule's three-dimensional arrangement in the solid state, supported by crystallographic data and detailed experimental protocols.

This compound, a derivative of the polycyclic aromatic hydrocarbon anthracene, is a valuable building block in organic synthesis and materials science.[1] Its fluorescent properties make it a subject of interest for the development of novel photoactive materials.[2] Understanding its crystal structure is paramount for predicting its solid-state properties and for the rational design of new materials.

The crystallographic data for this compound is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 971760.[3] The following tables summarize the key quantitative data obtained from single-crystal X-ray diffraction studies.

Crystallographic Data Summary

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₁₅H₁₂O |

| Formula Weight | 208.25 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.938(2) Å |

| b | 5.5910(11) Å |

| c | 17.513(4) Å |

| α | 90 ° |

| β | 94.17(3) ° |

| γ | 90 ° |

| Volume | 1067.3(4) ų |

| Z | 4 |

| Calculated Density | 1.295 Mg/m³ |

| Absorption Coefficient | 0.080 mm⁻¹ |

| F(000) | 440 |

| Data Collection | |

| Crystal Size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.45 to 27.50 ° |

| Index ranges | -14 ≤ h ≤ 14, -7 ≤ k ≤ 7, -22 ≤ l ≤ 22 |

| Reflections collected | 9364 |

| Independent reflections | 2443 [R(int) = 0.0455] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2443 / 0 / 146 |

| Goodness-of-fit on F² | 1.043 |

| Final R indices [I > 2sigma(I)] | R1 = 0.0418, wR2 = 0.1093 |

| R indices (all data) | R1 = 0.0576, wR2 = 0.1207 |

| Largest diff. peak and hole | 0.185 and -0.191 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) for this compound

| Bond | Length (Å) |

| O(1)-C(15) | 1.428(2) |

| C(9)-C(15) | 1.513(2) |

| C(9)-C(9A) | 1.431(2) |

| C(9)-C(8A) | 1.432(2) |

| C(1)-C(2) | 1.359(3) |

| C(3)-C(4) | 1.360(3) |

Table 3: Selected Bond Angles (°) for this compound

| Atoms | Angle (°) |

| O(1)-C(15)-C(9) | 112.48(14) |

| C(9A)-C(9)-C(8A) | 118.67(14) |

| C(9A)-C(9)-C(15) | 120.44(14) |

| C(8A)-C(9)-C(15) | 120.89(14) |

| C(1)-C(9A)-C(9) | 121.78(16) |

| C(4)-C(4A)-C(10A) | 120.55(17) |

Experimental Protocols

The determination of the crystal structure of this compound involved the following key steps:

Synthesis and Crystallization

This compound can be synthesized by the reduction of 9-anthracenecarboxaldehyde.[1][4] A common laboratory-scale synthesis involves the use of a reducing agent such as sodium borohydride (B1222165) in an alcoholic solvent.[4]

-

Procedure: 9-anthracenecarboxaldehyde is dissolved in a suitable solvent (e.g., ethanol). Sodium borohydride is added portion-wise to the solution while stirring. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then dried and the solvent is evaporated to yield the crude product.

-

Crystallization: Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a solution of the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexane).

Single-Crystal X-ray Diffraction

The definitive three-dimensional structure was elucidated using single-crystal X-ray diffraction.

-

Data Collection: A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature (293 K) using Mo Kα radiation.

-

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualizations

To aid in the understanding of the experimental workflow and the molecular structure, the following diagrams are provided.

This technical guide provides a foundational understanding of the solid-state structure of this compound, offering valuable data and procedural insights for the scientific community. The detailed crystallographic information is essential for computational modeling, materials design, and understanding intermolecular interactions that govern the properties of this important compound.

References

A Technical Guide to the Photophysical Properties of 9-Anthracenemethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthracenemethanol is a fluorescent aromatic hydrocarbon, a derivative of anthracene (B1667546) featuring a hydroxymethyl group at the 9-position.[1][2] This modification of the core anthracene structure imparts specific chemical and physical properties, making it a valuable molecule in various scientific domains. Its intrinsic fluorescence is sensitive to the local environment, rendering it a useful probe in supramolecular chemistry and biological systems. This guide provides a comprehensive overview of the core photophysical properties of this compound, details the experimental protocols for their measurement, and discusses the influence of environmental factors on its spectroscopic behavior.

Core Photophysical Properties

Quantitative photophysical data for this compound are not extensively consolidated in the literature. However, data from its parent compound, anthracene, and its derivatives provide a strong benchmark for its expected behavior. Photoexcitation of esters derived from this compound results in fluorescence emission in the 380–480 nm range, with fluorescence quantum yields (Φf) reported to be between 0.01 and 0.09.[3]

For comparative purposes, the well-characterized photophysical properties of the parent anthracene molecule in different solvents are summarized below. The addition of the hydroxymethyl group is expected to cause slight shifts in these values due to its electronic and steric effects.

Table 1: Photophysical Data for Anthracene (Reference Compound)

| Property | Cyclohexane | Methanol |

|---|---|---|

| λ_abs, max (nm) | Not Specified | Not Specified |

| λ_em, max (nm) | Not Specified | Not Specified |

| Fluorescence Quantum Yield (Φ_f) | 0.30 | 0.27 |

| Fluorescence Lifetime (τ) (ns) | 5.10 | 4.95 |

Data for anthracene sourced from established fluorescence lifetime standards literature.[4]

Environmental Effects: Solvatochromism

The photophysical properties of this compound are significantly influenced by its solvent environment, a phenomenon known as solvatochromism.[5] Changes in solvent polarity and hydrogen-bonding capacity can alter the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra.[5][6]

-

Polarity: In polar solvents, the excited state of anthracene derivatives can be stabilized, often leading to a bathochromic (red) shift in the emission spectrum.[7]

-

Hydrogen Bonding: The hydroxymethyl group of this compound can engage in hydrogen bonding with protic solvents (e.g., water, methanol), which can further influence the energy of the electronic states and affect non-radiative decay pathways.

Understanding these solvatochromic effects is critical for applications where this compound is used as a molecular probe or sensor.

Key Photophysical Processes

The interaction of this compound with light involves several key processes, which can be visualized using a Jablonski diagram. Upon absorbing a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). From here, it can return to the ground state via several pathways: fluorescence (radiative decay), or internal conversion and vibrational relaxation (non-radiative decay).[8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solvatochromism - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. chem.uci.edu [chem.uci.edu]

A Technical Guide to the Photophysical Properties of 9-Anthracenemethanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of 9-Anthracenemethanol, a fluorescent probe with applications in biological imaging and the development of photoactive materials. This document summarizes available quantitative data, details experimental protocols for the determination of key fluorescence parameters, and provides visual workflows to facilitate experimental design and execution.

Quantitative Photophysical Data

It is important to note that the photophysical properties of anthracene (B1667546) derivatives are highly sensitive to their local environment, including solvent polarity, viscosity, and the presence of quenchers.

Table 1: Photophysical Properties of this compound and Related Derivatives

| Compound | Solvent | Quantum Yield (Φ) | Fluorescence Lifetime (τ) [ns] |

| This compound derived esters | CH3CN/H2O (3:2 v/v) | 0.01–0.09[1] | Not Reported |

| Anthracene (Reference) | Ethanol | 0.27[2] | Not Reported |

| Anthracene (Reference) | Cyclohexane | 0.36 | Not Reported |

Note: The data for this compound derived esters provides an estimation of the expected quantum yield range for the parent molecule. The quantum yield of the parent anthracene is provided for reference.

Experimental Protocols

Accurate determination of the fluorescence quantum yield and lifetime is essential for the reliable application of this compound. The following sections detail the standardized methodologies for these measurements.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method, which involves comparing the fluorescence intensity of the sample to a well-characterized standard of known quantum yield, is a widely used and accessible technique.

Materials:

-

Fluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound

-

Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54, or anthracene in ethanol, Φ = 0.27)[2]

-

Spectroscopic grade solvents

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound and the chosen standard in the same solvent.

-

Prepare a series of dilutions of both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.

-

-

Absorbance Measurement:

-

Measure the absorbance of each solution at the desired excitation wavelength using a UV-Vis spectrophotometer.

-

-

Fluorescence Measurement:

-

Using a fluorometer, record the fluorescence emission spectrum for each solution. The excitation wavelength and all instrument parameters (e.g., slit widths) should be kept constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)

where:

-

Φ_standard is the quantum yield of the standard.

-

m_sample and m_standard are the slopes of the linear fits for the sample and standard plots, respectively.

-

η_sample and η_standard are the refractive indices of the sample and standard solutions (if different solvents are used).

-

-

Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the nanosecond to picosecond range.

Materials:

-

TCSPC Spectrometer with a pulsed light source (e.g., laser diode or LED)

-

Photomultiplier tube (PMT) or other single-photon sensitive detector

-

This compound solution

-

Scattering solution for instrument response function (IRF) measurement (e.g., dilute ludox or non-dairy creamer)

Procedure:

-

Instrument Response Function (IRF) Measurement:

-

Fill a cuvette with the scattering solution.

-

Set the excitation and emission wavelengths to be the same.

-

Acquire the IRF. This represents the temporal profile of the excitation pulse and the response of the detection system.

-

-

Sample Measurement:

-

Replace the scattering solution with the this compound solution.

-

Set the excitation wavelength to an absorption maximum of the sample and the emission wavelength to the fluorescence maximum.

-

Acquire the fluorescence decay data until sufficient counts are collected in the peak channel for good statistics (typically >10,000).

-

-

Data Analysis:

-

The acquired fluorescence decay is a convolution of the true sample decay and the IRF.

-

Use appropriate software to perform a deconvolution of the measured decay with the IRF.

-

Fit the resulting decay curve to an exponential model (e.g., mono-exponential or multi-exponential) to extract the fluorescence lifetime(s) (τ). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

I(t) = A * exp(-t/τ)

where A is the pre-exponential factor and τ is the fluorescence lifetime.

-

Mandatory Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Relative Fluorescence Quantum Yield Determination.

Caption: Workflow for Fluorescence Lifetime Measurement using TCSPC.

References

An In-depth Technical Guide to the Handling and Storage of 9-Anthracenemethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, technical information on the proper handling and storage of 9-Anthracenemethanol (CAS No. 1468-95-7), a crucial intermediate in the pharmaceutical and dye industries. Adherence to these guidelines is essential to ensure personnel safety, maintain chemical integrity, and prevent hazardous incidents in the laboratory and manufacturing environments.

Chemical and Physical Properties

This compound is a yellow crystalline powder.[1] Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Reference |

| Molecular Formula | C15H12O | [1][2] |

| Molecular Weight | 208.26 g/mol | [1][3] |

| Appearance | Yellow crystalline powder | [1][2] |

| Melting Point | 152 - 164 °C (305.6 - 327.2 °F) | [1][2][4] |

| Boiling Point | ~423.4 °C at 760 mmHg | [1] |

| Solubility | Not specified, but noted to be soluble in organic solvents. | [1] |

| Odor | Odorless | [4] |

Safe Handling Protocols

Proper handling of this compound is critical to minimize exposure and prevent contamination. The toxicological properties of this substance have not been fully investigated, warranting a cautious approach.[2][5]

2.1. Engineering Controls

-

Ventilation: Use with adequate general or local exhaust ventilation to keep airborne concentrations low.[2][6] Facilities should be equipped to handle dust generation.[3][7]

-

Eyewash and Safety Shower: Facilities storing or utilizing this material must be equipped with an eyewash station and a safety shower.[2]

2.2. Personal Protective Equipment (PPE)

A comprehensive assessment of workplace hazards should be conducted to determine the appropriate PPE.

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][3] | To prevent eye irritation from dust or splashes.[2][5] |

| Skin Protection | Wear appropriate protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure.[2][3][8] | May cause skin irritation.[2][5] |

| Respiratory Protection | A NIOSH (US) or CEN (EU) approved respirator is required when dusts are generated.[7] For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[3][8] | May cause respiratory tract irritation.[2][5] |

2.3. General Hygiene Practices

-

Wash hands thoroughly after handling and before breaks.[2][6]

-

Remove contaminated clothing and wash it before reuse.[2][9]

-

Avoid contact with eyes, skin, and clothing.[2]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[6]

Storage Guidelines

Proper storage is crucial for maintaining the stability and integrity of this compound.

| Storage Condition | Recommendation | Rationale |

| Container | Store in a tightly closed container.[2][3][6] | Prevents contamination and exposure to moisture and air. |

| Location | Store in a cool, dry, and well-ventilated area.[2][8][9] | Ensures stability and prevents degradation. |

| Incompatible Substances | Store away from incompatible substances, particularly strong oxidizing agents.[1][2][4][5] | Prevents hazardous chemical reactions. |

| Ignition Sources | Keep away from sources of ignition.[6] | The material is combustible.[7] |

Stability and Reactivity

-

Chemical Stability: this compound is stable under normal temperatures and pressures and recommended storage conditions.[2][3][6][7][10]

-

Conditions to Avoid: Avoid dust generation, excess heat, and incompatible materials.[2]

-

Incompatible Materials: Strong oxidizing agents.[1][2][4][5]

-

Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO2), as well as other irritating and toxic fumes and gases.[2][4][5]

-

Hazardous Polymerization: Hazardous polymerization has not been reported.[2]

Accidental Release and Disposal

5.1. Spill Response

-

Evacuate and Ventilate: Evacuate personnel from the spill area and ensure adequate ventilation.[11]

-

Control Ignition Sources: Remove all sources of ignition.[6][11]

-

Containment: Prevent further leakage or spillage if it is safe to do so.[11]

-

Cleanup: Clean up spills immediately.[2] Sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, closed container for disposal.[2][3][6]

-

Personal Protection: Use proper personal protective equipment as indicated in Section 2.2 during cleanup.[2]

5.2. Waste Disposal

-

Dispose of waste material in accordance with national and local regulations.[7]

-

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste according to US EPA guidelines (40 CFR Parts 261.3).[2][6]

-

Do not mix with other waste.[7] Leave chemicals in their original containers.[7] Handle uncleaned containers as you would the product itself.[7]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are available in the literature. A common method involves the reduction of 9-anthracenecarboxaldehyde using a reducing agent like sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent such as ethanol.[1] This reaction is typically performed at room temperature.[1] Purification of the product can be achieved through chromatography or recrystallization.[1]

Visual Workflow for Safe Handling and Storage

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

Caption: Logical workflow for the safe handling and storage of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound(1468-95-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. aksci.com [aksci.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. chemicalbook.com [chemicalbook.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

A Comprehensive Safety Guide for 9-Anthracenemethanol in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential safety precautions for handling 9-Anthracenemethanol. It is intended to equip laboratory personnel with the knowledge to mitigate risks and ensure a safe working environment. This document outlines the known hazards, physical and chemical properties, safe handling procedures, emergency protocols, and waste disposal of this compound, drawing from available safety data sheets and toxicological information on related compounds.

Hazard Identification and GHS Classification

This compound (CAS No. 1468-95-7) is a yellow crystalline powder.[1][2] While some suppliers do not classify it as a hazardous substance under the Globally Harmonized System (GHS), a comprehensive review of available data suggests that it should be handled with caution due to potential health effects.[3][4][5] The primary hazards are associated with irritation upon contact.[1][4][5]

GHS Hazard Statements:

One source has also suggested that it is suspected of causing genetic defects (H341) and may be carcinogenic, mutagenic, and teratogenic, though this is not consistently reported across all safety data sheets.[6][7] Given its classification as a polycyclic aromatic hydrocarbon (PAH), a class of compounds containing known carcinogens, a cautious approach is warranted.[3][8] The compound is also considered a combustible solid.[3][9]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

| Property | Value | References |

| Chemical Formula | C₁₅H₁₂O | [2][10] |

| Molecular Weight | 208.26 g/mol | [2][10] |

| Appearance | Yellow crystalline powder | [1][2] |

| Melting Point | 160-164 °C | [2][11] |

| Boiling Point | ~423.4 °C at 760 mmHg | [2] |

| Solubility | Soluble in hot methanol (B129727) and chloroform. | [9][12] |

| Stability | Stable under normal temperatures and pressures. | [1][13] |

| Incompatibilities | Strong oxidizing agents. | [1][13] |

| Hazardous Decomposition Products | Carbon monoxide and carbon dioxide upon combustion. | [1][13] |

Toxicological Data

There is a notable lack of quantitative toxicological data for this compound in publicly available literature and safety data sheets.

| Toxicity Metric | Value | References |

| LD50 (Oral) | No data available | [14][15] |

| LD50 (Dermal) | No data available | [14] |

| LC50 (Inhalation) | No data available | [14] |

The absence of this data necessitates a conservative approach to handling, assuming a moderate level of toxicity based on the known hazards of related PAHs.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table outlines the recommended equipment.

| Body Part | Protection | Standard | References |

| Eyes/Face | Safety glasses with side shields or goggles. | OSHA 29 CFR 1910.133 or EN 166 | [1][4][13] |

| Skin | Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat. | [1][4][13] | |

| Respiratory | NIOSH-approved respirator (e.g., N95) if dust is generated. | [3][13] |

Experimental Protocols

Adherence to strict experimental protocols is crucial for the safe handling of this compound.

General Handling Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

References

- 1. Exposure to an environmental mixture of polycyclic aromatic hydrocarbons (PAHs) induces hepatic cytochrome P450 enzymes in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preferential Glutathione Conjugation of a Reverse Diol Epoxide Compared with a Bay Region Diol Epoxide of Benzo[a]pyrene in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aksci.com [aksci.com]

- 6. acs.org [acs.org]

- 7. Association between prenatal polycyclic aromatic hydrocarbons and infantile allergic diseases modified by maternal glutathione S-transferase polymorphisms: results from the MOCEH birth cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and1B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]

- 10. research.unl.pt [research.unl.pt]

- 11. ehs.utk.edu [ehs.utk.edu]

- 12. Benzo[a]pyrene Induction of Glutathione S-transferases: An activity-based protein profiling investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preferential Glutathione Conjugation of a Reverse Diol Epoxide Compared to a Bay Region Diol Epoxide of Phenanthrene in Human Hepatocytes: Relevance to Molecular Epidemiology Studies of Glutathione-S-Transferase Polymorphisms and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chemicalbook.com [chemicalbook.com]

Synthesis of Novel 9-Anthracenemethanol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthracenemethanol is a versatile scaffold in organic synthesis, prized for its unique photophysical properties and reactive hydroxymethyl group.[1][2][3] This core structure serves as a valuable starting point for the development of a diverse array of novel derivatives with applications spanning materials science, bioimaging, and importantly, medicinal chemistry.[4][5] The functionalization of this compound at the hydroxyl group or through reactions involving the anthracene (B1667546) ring system allows for the fine-tuning of its chemical and biological properties.

This technical guide provides a comprehensive overview of the synthesis of novel this compound derivatives. It details key synthetic methodologies, including the preparation of the core this compound molecule, its derivatization through Diels-Alder reactions, esterification, and amination, and highlights a significant application of these derivatives in cancer therapy as modulators of the p53 signaling pathway. Detailed experimental protocols, quantitative data summaries, and visual diagrams of synthetic workflows and biological pathways are provided to serve as a practical resource for researchers in the field.

Synthesis of the Core Scaffold: this compound

The foundational step in the synthesis of its derivatives is the efficient preparation of this compound itself. A widely adopted and effective method is the reduction of 9-anthracenecarboxaldehyde.[1][2][6] This straightforward reaction typically employs a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.[6]

Caption: General workflow for the synthesis of this compound.

Synthesis of Novel Derivatives

The reactivity of the anthracene core and the hydroxyl group of this compound allows for a variety of synthetic transformations to generate novel derivatives.

Diels-Alder Reactions

This compound can act as a diene in [4+2] cycloaddition reactions, a powerful tool for constructing six-membered ring systems.[7][8][9] This approach has been successfully employed with various dienophiles, such as N-methylmaleimide and dimethylacetylene-dicarboxylate (DMAD).[8][10] Notably, these reactions can be performed in aqueous media, offering a greener synthetic route.[2][8]

Caption: General workflow for the Diels-Alder reaction of this compound.

Esterification of the Hydroxyl Group

The hydroxyl group of this compound is readily esterified with a variety of carboxylic acids, acid chlorides, or anhydrides to produce a diverse range of esters.[11] This functionalization is a key step in creating derivatives for various applications, including fluorescent probes for fatty acid analysis.[3]

Caption: General workflow for the esterification of this compound.

Synthesis of Amino Derivatives

Amino derivatives of this compound can be synthesized from 9-chloromethylanthracene, which is accessible from this compound. The reaction of 9-chloromethylanthracene with various primary or secondary amines yields the corresponding (anthracen-9-yl)methylamines. Microwave-assisted synthesis has been shown to be an efficient method for this transformation.[12]

Caption: General workflow for the synthesis of 9-Anthracenemethyl amines.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of various this compound derivatives as reported in the literature.

Table 1: Synthesis of this compound and its Diels-Alder Adducts

| Compound | Dienophile | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Reference(s) |

| This compound | - | Ethanol | - | High | 160-164 | [1][6] |

| Diels-Alder Adduct | N-methylmaleimide | Water | 1 h | 58.77 | 237-239 | [2][8] |

| Lactone Derivative (9a) | DMAD | Toluene (B28343) | 24 h | 85 | 174-175 | [10] |

| Regiospecific Adduct (10c) | DMAD (via lactone) | Ethanol/HCl | 80 h | - | 206-208 | [10] |

Table 2: Synthesis of 9-Anthracenemethyl Ester and Amine Derivatives

| Compound | Reagent(s) | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Reference(s) |

| 9-Anthracene alkylacrylate | Methacryloyl chloride, Pyridine | THF | - | - | - | [11] |

| N-((Anthracen-9-yl)methyl)pyrrolidine | 9-Chloromethylanthracene, Pyrrolidine (B122466) | THF (Microwave) | 10 min | 85 | 111 | [12] |

| N-((Anthracen-9-yl)methyl)hexamethyleneimine | 9-Chloromethylanthracene, Hexamethyleneimine | THF (Microwave) | 10 min | 86 | 105 | [12] |

Experimental Protocols

Synthesis of this compound

A common procedure involves the reduction of 9-anthracenecarboxaldehyde with sodium borohydride in an alcoholic solvent, such as ethanol. The reaction is typically carried out at room temperature and proceeds smoothly to yield high-purity this compound after appropriate workup and purification by recrystallization or chromatography.[6]

Diels-Alder Reaction of this compound with N-methylmaleimide in Water

-

Place 100 mg of this compound and 50 ml of water in a 100 ml round-bottom flask equipped with a magnetic stirrer.[8]

-

Add 160 mg of N-methylmaleimide to the flask.[8]

-

Attach a reflux condenser and heat the mixture to reflux for approximately 1 hour.[8]

-

Monitor the reaction progress by TLC using a 1:1 mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent.[8]

-

Upon completion, cool the flask in an ice bath until a white solid precipitates.[8]

-

Collect the solid by vacuum filtration using a Hirsch funnel, dry the solid, and determine the yield and melting point.[8]

Diels-Alder Reaction of this compound with Dimethylacetylene-dicarboxylate (DMAD)

-

A mixture of this compound (1.7 g, 8.16 mmol) and dimethylacetylene-dicarboxylate (1.5 mL, 12.2 mmol) in 10 mL of toluene is refluxed for 24 hours.[10]

-

After cooling, the solvent is evaporated under reduced pressure.[10]

-

The resulting mixture is purified by column chromatography on silica (B1680970) gel using a 1:4 (v/v) mixture of ethyl acetate and hexane as the eluent to yield the lactone derivative.[10]

Synthesis of N-((Anthracen-9-yl)methyl)pyrrolidine

-

In a 250 ml borosilicate flask, a mixture of 9-chloromethylanthracene (0.01 mol), THF (10 ml), and pyrrolidine (0.01 mol) is subjected to constant stirring.[12]

-

The reaction mixture is irradiated in a domestic microwave oven at 180°C for 10 minutes with short intervals of 30 seconds to 1 minute.[12]

-

The completion of the reaction is monitored by TLC.[12]

-

The reaction mixture is then poured into water and extracted with diethyl ether.[12]

-

The organic layer is separated, washed with water, and dried over anhydrous Na₂SO₄.[12]

-

Removal of the solvent under reduced pressure yields the final product.[12]

Biological Application: p53 Activation in Cancer Therapy

Certain derivatives of this compound have emerged as promising candidates for cancer therapy due to their ability to activate the p53 tumor suppressor pathway.[13] The p53 protein plays a critical role in preventing tumor formation by inducing cell cycle arrest or apoptosis in response to cellular stress.[13] In many cancers, p53 is inactivated through its interaction with negative regulators, primarily MDM2 and MDM4.[12][14][15]

Novel 9-methylanthracene (B110197) derivatives have been shown to act as p53 activators by inhibiting the expression of MDM4.[13] The proposed mechanism involves the inhibition of the heterogeneous nuclear ribonucleoprotein A2B1 (hnRNPA2B1), which is involved in the transcription of the MDM4 gene. By downregulating MDM4, these compounds lead to the stabilization and activation of p53, which can then transcribe its target genes to induce cell cycle arrest and apoptosis in cancer cells.[13]

Caption: p53 signaling pathway and the inhibitory action of 9-methylanthracene derivatives on MDM4.

Table 3: Anti-Glioma Activity of 9-Methylanthracene Derivatives

| Compound | U87 Glioblastoma Cell Line IC₅₀ (µM) | Reference(s) |

| 13d | < 2 | [13] |

| 13e | 0.53 | [13] |

| 14a | < 2 | [13] |

| 14b | < 2 | [13] |

| 14n | < 2 | [13] |

Conclusion

This compound is a highly adaptable and valuable platform for the synthesis of novel derivatives with significant potential in diverse scientific fields. The synthetic methodologies outlined in this guide, including Diels-Alder reactions, esterifications, and aminations, provide a robust toolkit for generating a wide array of functionalized anthracene-based compounds. The successful development of 9-methylanthracene derivatives as potent p53 activators underscores the importance of this scaffold in drug discovery and development. This technical guide serves as a foundational resource to facilitate further research and innovation in the synthesis and application of novel this compound derivatives.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. scbt.com [scbt.com]

- 6. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. Synthesis of anthracene ethers from anthracene methyl ethers via an acid-catalyzed exchange reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. FR2792633A1 - DERIVATIVE 9-ANTHRACENE ALKYLACRYLATE, PROCESS FOR THE PREPARATION AND POLYMERS THAT IT MAY OBTAIN - Google Patents [patents.google.com]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols for HPLC Derivatization of Carboxylic Acids with 9-Anthracenemethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the derivatization of carboxylic acids using 9-anthracenemethanol for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Carboxylic acids, often lacking a native chromophore or fluorophore, require derivatization to enhance their detection sensitivity and selectivity in complex matrices.[1][2][3][4] this compound is a fluorescent labeling reagent that reacts with carboxylic acids to form highly fluorescent 9-anthrylmethyl esters, enabling trace-level quantification.

Principle of Derivatization

The derivatization process involves the esterification of the carboxylic acid group with this compound. This reaction is typically facilitated by an activating agent that converts the carboxylic acid into a more reactive intermediate, which then readily reacts with the hydroxyl group of this compound. Common activating agents include carbodiimides and pyridinium (B92312) salts. An alternative one-step method involves a base-catalyzed transesterification.[5] The resulting 9-anthrylmethyl ester derivatives are highly fluorescent and can be separated by reversed-phase HPLC and detected with high sensitivity.[5][6]

Experimental Protocols

Herein, we describe two common protocols for the derivatization of carboxylic acids with this compound.

Protocol 1: Derivatization using an Activating Agent

This protocol is adapted from a general method for esterification of carboxylic acids with alcohols. Benzoic acid is often used as a model compound for optimizing the derivatization procedure.

Materials:

-

Carboxylic acid sample

-

This compound (HMA)

-

Activating agents:

-

2-Bromo-1-methylpyridinium (B1194362) iodide (BMP)

-

N,N'-Carbonyldiimidazole (CDI)

-

N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (DAC)

-

-

Triethylamine (TEA)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Hydrochloric acid (HCl)

-

1-Hydroxybenzotriazole (HOBT) (optional, as a catalyst with DAC)

-

Vials for reaction

-

HPLC system with a fluorescence detector

Procedure:

Method A: Using 2-Bromo-1-methylpyridinium iodide (BMP)

-

To a solution of the carboxylic acid in acetonitrile, add an equimolar amount of this compound.

-

Add a slight excess of 2-bromo-1-methylpyridinium iodide and triethylamine.

-

Allow the reaction to proceed at room temperature (25°C). The reaction is typically complete and quantitative.

-

The reaction mixture can be directly injected into the HPLC system after filtration.

Method B: Using N,N'-Carbonyldiimidazole (CDI)

-

Dissolve the carboxylic acid in acetonitrile.

-

Add a solution of CDI in acetonitrile and let the activation proceed at 25°C.

-

After the activation step, add a small amount of hydrochloric acid to destroy any excess CDI.

-

Add the this compound solution.

-

Heat the reaction mixture to facilitate esterification.

-

Cool the mixture and inject it into the HPLC system.

Method C: Using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (DAC)

-

Dissolve the carboxylic acid in acetonitrile and cool the solution to 0°C.

-

Add a solution of DAC (and optionally HOBT as a catalyst) in acetonitrile.

-

Allow the activation to proceed at 0°C.

-

Add the this compound solution.

-

Heat the reaction mixture to complete the esterification.